3-Fluorothioanisole

Description

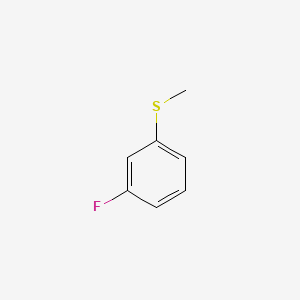

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSNYMCORGWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374664 | |

| Record name | 3-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-28-6 | |

| Record name | 1-Fluoro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Investigations of 3 Fluorothioanisole

Advanced Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance-enhanced two-photon ionization (R2PI) spectroscopy is a powerful technique for probing the electronic states of molecules. In the case of 3-Fluorothioanisole (3FTA), one-color R2PI (1C-R2PI) has been employed to obtain its vibronic spectra in the first electronic excited state (S1). acs.orgnih.gov

Analysis of First Electronic Excited States (S1)

Spectroscopic measurements combined with theoretical calculations have revealed the existence of two stable rotamers of 3FTA: cis and trans. acs.orgnih.gov The electronic excitation energy (E1) from the ground state (S0) to the S1 state for the cis-rotamer was determined to be 34,820 ± 3 cm⁻¹. acs.orgnih.gov For the trans-rotamer, this energy was found to be 35,047 ± 3 cm⁻¹. acs.orgnih.gov

A significant finding is the nonplanarity of 3FTA in the S1 state. acs.orgnih.gov Theoretical calculations predict a stable gauche structure. acs.orgnih.gov This is experimentally supported by the strong activation of vibrational modes associated with the motion of the -SCH3 group observed in the low-frequency region of the 1C-R2PI spectrum. acs.orgnih.gov In contrast to the ground and cationic ground states where planar conformations are more stable, the S1 state exhibits a notable structural distortion. acs.org

Exploration of Cationic Ground States (D0)

While R2PI primarily probes the S1 state, it serves as the initial step in techniques like Mass-Analyzed Threshold Ionization (MATI) spectroscopy, which are used to explore the cationic ground state (D0). The R2PI spectra provide the necessary information on the intermediate S1 vibronic levels for subsequent ionization to the D0 state. acs.orgnih.gov Spectroscopic studies indicate that, similar to the electronic ground state (S0), both cis and trans rotamers of 3FTA are stable and coexist in the D0 state, with the cis-rotamer being slightly more stable. acs.orgnih.govresearcher.life

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy Studies

MATI spectroscopy provides high-resolution data on the vibrational levels of molecular cations, allowing for precise determination of ionization energies and characterization of the cationic ground state. acs.orgnih.govnih.gov

Determination of Adiabatic Ionization Energies

Through MATI spectroscopy, the adiabatic ionization energies (IE) for the two rotamers of this compound have been precisely determined. For cis-3FTA, the IE is 65,468 ± 5 cm⁻¹. acs.orgnih.gov The trans-rotamer has a slightly higher IE of 65,644 ± 5 cm⁻¹. acs.orgnih.gov These values represent the energy required to remove an electron from the molecule in its vibrational ground state of S0 to the vibrational ground state of D0.

| Conformer | Electronic Excitation Energy (E1) (cm⁻¹) | Adiabatic Ionization Energy (IE) (cm⁻¹) |

| cis-3-Fluorothioanisole | 34,820 ± 3 acs.orgnih.gov | 65,468 ± 5 acs.orgnih.gov |

| trans-3-Fluorothioanisole | 35,047 ± 3 acs.orgnih.gov | 65,644 ± 5 acs.orgnih.gov |

Characterization of Vibronic Structures in S1 and D0 States

The vibronic spectra of 3FTA in both the S1 and D0 states have been obtained using 1C-R2PI and MATI spectroscopy. acs.orgnih.gov The observation of strong activation of vibrational modes involving the motion of the –SCH3 group in the low-frequency regions of the spectra is a key finding. acs.orgnih.gov This indicates significant changes in the geometry of the molecule upon electronic excitation and ionization. The nonplanar gauche structure predicted for the S1 state is a direct consequence of these vibronic couplings. acs.orgnih.gov In the D0 state, while the planar conformations are stable, the MATI spectra reveal the active vibrational modes that characterize the cation's structure. acs.orgnih.gov

Conformational Analysis via Spectroscopic Methods

The conformational landscape of this compound is complex, with the relative stability of its rotamers being dependent on the electronic state. Spectroscopic methods, in conjunction with theoretical calculations, have been instrumental in unraveling these conformational preferences.

In the electronic ground state (S0) and the cationic ground state (D0), both cis and trans rotamers are stable and coexist, with the cis form being slightly more stable. acs.orgnih.govresearcher.life This is in contrast to the first electronically excited state (S1), where theoretical calculations predict a stable nonplanar gauche structure. acs.orgnih.gov This substitution-induced nonplanarity in the S1 state is a significant finding, highlighting the influence of the fluorine substituent on the molecule's excited-state geometry. acs.orgnih.gov Studies on related molecules like 3-chlorothioanisole (B1216582) show that both its cis and trans rotamers adopt planar structures in the S0, S1, and D0 states. nih.govacs.org This comparison underscores the unique effect of the fluorine atom in 3FTA. acs.org The conformational behavior is sensitive to subtle intramolecular interactions. cdnsciencepub.com

Identification and Characterization of Rotamers (cis- and trans-)

Spectroscopic measurements combined with theoretical calculations have confirmed that this compound exists as two stable rotamers: cis-3FTA and trans-3FTA. acs.org These rotamers are defined by the orientation of the methyl group (-CH₃) relative to the fluorine atom on the benzene (B151609) ring. Both conformers have been found to coexist in the electronic ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). researcher.lifenih.govresearcher.life

In the ground (S₀) and cationic (D₀) states, the cis-rotamer is observed to be slightly more stable than the trans-rotamer. acs.orgresearcher.life The electronic excitation energies from the S₀ state to the S₁ state (E₁) and the adiabatic ionization energies (IE) have been precisely determined for both rotamers, providing quantitative evidence for their distinct electronic structures. nih.gov

Table 1: Spectroscopic Constants for cis- and trans-3-Fluorothioanisole Rotamers An interactive data table presenting the electronic excitation and adiabatic ionization energies for the two rotamers of this compound.

| Rotamer | Electronic Excitation Energy (E₁) (cm⁻¹) | Adiabatic Ionization Energy (IE) (cm⁻¹) |

|---|---|---|

| cis-3-Fluorothioanisole | 34,820 ± 3 acs.org | 65,468 ± 5 acs.org |

Vibrational Mode Activation and Molecular Motion

Upon electronic excitation to the S₁ state, this compound undergoes a significant structural change. Theoretical calculations indicate that the molecule adopts a stable gauche-structure, which represents a non-planar conformation. acs.orgnih.gov This change in geometry from the ground state is experimentally verified by the strong activation of specific vibrational modes in the low-frequency region of the 1C-R2PI and MATI spectra. researcher.lifenih.gov

The activated modes predominantly involve the motion of the thiomethyl (-SCH₃) group. acs.org This indicates that the electronic excitation directly influences the geometry around the sulfur atom and its bond to the phenyl ring, leading to the observed non-planarity in the excited state. The activation of these low-frequency vibrations is a clear spectroscopic signature of the conformational change occurring upon excitation. acs.orgnih.gov

Comparative Spectroscopic Analysis with Substituted Thioanisoles and Anisoles

The spectroscopic properties of this compound are best understood when compared with related molecules, such as other halogenated thioanisoles and their anisole (B1667542) (oxygen-containing) analogues. These comparisons highlight the influence of different substituents and the heteroatom (sulfur vs. oxygen) on molecular structure and stability. acs.orgnih.gov

A direct comparison can be made with 3-chlorothioanisole (3ClTA). Like 3FTA, 3ClTA also exhibits stable cis and trans rotamers in its S₀, S₁, and D₀ states. nih.govacs.org However, the electronic transition energies differ due to the distinct inductive effects of fluorine and chlorine atoms. nih.gov Generally, fluoro-substituted benzene derivatives exhibit a blue-shift (higher energy) in their electronic excitation energies compared to the parent molecule, while chloro-substituted derivatives show a red-shift (lower energy). acs.orgresearchgate.net

Table 2: Comparative Spectroscopic Data for this compound and 3-Chlorothioanisole An interactive data table comparing the excitation and ionization energies of the rotamers of this compound and 3-Chlorothioanisole.

| Compound | Rotamer | Electronic Excitation Energy (E₁) (cm⁻¹) | Adiabatic Ionization Energy (IE) (cm⁻¹) |

|---|---|---|---|

| This compound | cis | 34,820 ± 3 acs.org | 65,468 ± 5 acs.org |

| trans | 35,047 ± 3 acs.org | 65,644 ± 5 acs.org | |

| 3-Chlorothioanisole | cis | 33,959 ± 3 acs.org | 65,326 ± 5 acs.org |

When comparing this compound to its oxygen analogue, 3-fluoroanisole (B32098), similarities in conformational behavior are observed. Studies of 3-fluoroanisole have also identified the presence of two rotamers (syn and anti, which are analogous to cis and trans). nih.gov This indicates that the meta-substitution pattern allows for the existence of stable rotamers regardless of whether the heteroatom is sulfur or oxygen. However, the nature of the heteroatom does influence the molecule's flexibility. The sulfur atom is larger than the oxygen atom, which can make the -SCH₃ group more flexible than the -OCH₃ group. nih.govacs.org The introduction of the methoxy (B1213986) and fluorine substituents has been shown to distort the aromatic ring backbone in fluoroanisoles. nih.gov

The structural properties and rotamer stability of this compound have been analyzed in the context of a broader range of F- and Cl-substituted thioanisole (B89551) derivatives, contributing to a deeper understanding of substitution-induced effects on molecular geometry. acs.orgresearcher.life

Theoretical and Computational Studies on 3 Fluorothioanisole

Quantum Chemical Methodologies in Conformational Analysis

The conformational preferences of 3-Fluorothioanisole are primarily dictated by the orientation of the thio-methyl group relative to the fluorinated benzene (B151609) ring. Understanding these preferences requires sophisticated computational techniques that can accurately model the subtle interplay of electronic and steric effects.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the conformational isomers of this compound. acs.orgresearchgate.net DFT calculations are instrumental in determining the stable geometries and relative energies of different rotamers. nih.gov Spectroscopic measurements, when combined with DFT calculations, have confirmed the coexistence of both cis- and trans- rotamers in the electronic ground state (S₀) and the cationic ground state (D₀). acs.orgresearcher.life In these states, the cis- rotamer is found to be slightly more stable than the trans- form. acs.orgresearcher.life

Furthermore, DFT calculations have been crucial in predicting a notable structural change upon electronic excitation. acs.org For the first electronic excited state (S₁), theoretical predictions indicate that a gauche- structure becomes the stable conformation. acs.orgresearcher.life This is supported by experimental observations of strong vibrational mode activation involving the -SCH₃ group. acs.org Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, helps to elucidate the underlying electronic interactions, such as hyperconjugation, that stabilize different conformations. researchgate.netbeilstein-archives.org

Ab Initio Calculations and Semiempirical Approaches

Alongside DFT, ab initio calculations and semiempirical methods have contributed to the understanding of this compound and related molecules. researchgate.netCurrent time information in Edmonton, CA.cdnsciencepub.com Ab initio methods, while computationally more intensive, provide a high level of theory for calculating molecular properties. taltech.ee

Semiempirical methods, such as AM1 and MNDO, offer a faster computational alternative, though with some trade-offs in accuracy. cdnsciencepub.comcdnsciencepub.com Interestingly, for a series of fluorothioanisoles, AM1 calculations suggested a preference for planar conformations, while MNDO calculations indicated a preference for perpendicular conformations. cdnsciencepub.comcdnsciencepub.com This highlights the sensitivity of conformational predictions to the chosen computational method and underscores the importance of validating theoretical results with experimental data, such as long-range spin-spin couplings from NMR spectroscopy. cdnsciencepub.comcdnsciencepub.com

Elucidation of Molecular Structures and Rotational Isomerism

Theoretical calculations have been pivotal in mapping the potential energy surface of this compound, revealing the details of its rotational isomerism.

Prediction of Stable Rotameric Forms (cis-, trans-, gauche-)

Computational studies have successfully predicted the existence and relative stabilities of different rotameric forms of this compound. researcher.lifecdnsciencepub.comcdnsciencepub.com In the ground electronic state (S₀) and the cationic ground state (D₀), both cis- and trans- rotamers, which are planar, are identified as stable conformers. acs.orgresearcher.life The cis- form, where the S-CH₃ bond is oriented towards the fluorine atom, is calculated to be marginally more stable. acs.orgresearcher.life

A significant finding from theoretical calculations is the conformational shift in the first excited state (S₁). acs.orgresearcher.life In this state, the planar structures are no longer the most stable, and a non-planar gauche- conformer is predicted to be the minimum energy structure. acs.orgresearchgate.netresearcher.life This substitution-induced nonplanarity is a key feature of the molecule's excited-state geometry. acs.org

Calculation of Rotational Barriers and Conformational Preferences

The energy barriers to internal rotation around the C(phenyl)-S bond determine the conformational dynamics of this compound. cdnsciencepub.comcdnsciencepub.com Theoretical methods are employed to calculate the heights of these rotational barriers, providing insight into the ease of interconversion between different rotamers. cdnsciencepub.comcdnsciencepub.comut.ee For related thioanisole (B89551) derivatives, the rotational barrier has been calculated to be relatively low, suggesting that the -SCH₃ group can rotate quite freely at room temperature. researchgate.net

The conformational preferences are a result of a delicate balance of factors, including steric hindrance and electronic effects like conjugation between the sulfur lone pairs and the π-system of the benzene ring. cdnsciencepub.com For this compound, the preference for planar conformations in the ground state suggests that the stabilizing effect of conjugation outweighs steric considerations. cdnsciencepub.com

Electronic Structure and Excited State Dynamics

The electronic structure of this compound is fundamental to its spectroscopic properties and photochemical behavior. acs.orgresearcher.liferesearchgate.netcdnsciencepub.com Theoretical and computational studies provide detailed information on the electronic transitions and the dynamics that follow photoexcitation. chemrxiv.org

Vibronic spectra, obtained through techniques like one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy, are interpreted with the aid of theoretical calculations. acs.orgresearcher.life These studies have allowed for the determination of key energetic parameters. For cis-3-Fluorothioanisole, the electronic excitation energy from the S₀ to the S₁ state (E₁) is 34,820 ± 3 cm⁻¹, and the adiabatic ionization energy (IE) is 65,468 ± 5 cm⁻¹. acs.orgresearcher.life For the trans-rotamer, these values are 35,047 ± 3 cm⁻¹ and 65,644 ± 5 cm⁻¹, respectively. acs.orgresearcher.life

The prediction of a stable gauche- structure in the S₁ state is a critical aspect of the excited state dynamics. acs.orgresearcher.life This conformational change upon electronic excitation influences the subsequent relaxation pathways of the molecule. acs.org The strong activation of vibrational modes involving the thiomethyl group in the experimental spectra serves as direct evidence for this theoretically predicted structural evolution in the excited state. acs.org

Table of Energetic Properties of this compound Rotamers

| Rotamer | State | Electronic Excitation Energy (E₁) (cm⁻¹) | Adiabatic Ionization Energy (IE) (cm⁻¹) |

|---|---|---|---|

| cis-3-Fluorothioanisole | S₀ → S₁ | 34,820 ± 3 | 65,468 ± 5 |

| trans-3-Fluorothioanisole | S₀ → S₁ | 35,047 ± 3 | 65,644 ± 5 |

Characterization of Electronic States (S₀, S₁, D₀)

The electronic ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀) of this compound (3FTA) have been characterized using methods such as one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy, supported by theoretical calculations. nih.govacs.org

In both the S₀ and D₀ states, theoretical and spectroscopic data indicate that 3FTA exists as two stable rotamers: cis and trans. nih.govacs.org These conformers are distinguished by the orientation of the thiomethyl (-SCH₃) group relative to the fluorine atom. In both states, the cis-rotamer is found to be slightly more stable than the trans-rotamer. nih.govacs.orgacs.org

Upon electronic excitation to the S₁ state, the molecule undergoes a significant structural change. Theoretical calculations predict that the most stable geometry in the S₁ state is a non-planar gauche structure. nih.govacs.org This is evidenced experimentally by the strong activation of vibrational modes associated with the motion of the -SCH₃ group in the vibronic spectra. nih.govacs.org

The electronic excitation energies from the S₀ state to the S₁ state and the adiabatic ionization energies (IE) to the D₀ state have been precisely determined, as detailed in the table below.

| Rotamer | Electronic Excitation Energy (S₀ → S₁) (cm⁻¹) | Adiabatic Ionization Energy (D₀) (cm⁻¹) |

|---|---|---|

| cis-3FTA | 34,820 ± 3 | 65,468 ± 5 |

| trans-3FTA | 35,047 ± 3 | 65,644 ± 5 |

Nonplanarity and Substitution Effects on Electronic Transitions

A key finding from computational studies is the substitution-induced nonplanarity of 3FTA in its first electronically excited (S₁) state. nih.gov While most thioanisole derivatives tend to maintain a planar or quasi-planar structure to maximize π-orbital delocalization, 3FTA adopts a stable gauche conformation in the S₁ state where the thiomethyl group is twisted relative to the benzene ring. nih.govacs.orgresearchgate.net This contrasts with its planar conformations in the S₀ and D₀ states. nih.gov This nonplanarity in the excited state is a direct consequence of the electronic redistribution upon photoexcitation.

The substituents—fluoro and thiomethyl groups—have distinct effects on the electronic transition energies. The fluorine atom, being highly electronegative, exerts a strong inductive effect. acs.orgnih.gov In related fluoro-substituted anisoles, this effect has been observed to cause a blue-shift (an increase in transition energy) compared to the unsubstituted molecule. acs.orgnih.gov Conversely, chlorine substitution in analogous compounds like 3-chlorothioanisole (B1216582) leads to a red-shift (a decrease in transition energy). acs.orgacs.org The thiomethyl group, while larger and more flexible than a methoxy (B1213986) group, participates in conjugation with the benzene ring. acs.orgacs.org The interplay between the inductive effect of the fluorine and the conjugative effect of the thiomethyl group governs the precise energy of the electronic transitions in 3FTA. acs.org

Analysis of Intramolecular Interactions

The geometry, stability, and electronic properties of this compound are dictated by a complex balance of intramolecular forces, including steric, inductive, and resonance effects.

Steric and Inductive Effects of Fluoro and Thiomethyl Groups

The fluoro and thiomethyl groups impart significant electronic and steric character to the molecule.

Fluoro Group : The fluorine atom is characterized by its very high electronegativity, which results in a powerful electron-withdrawing inductive effect (-I effect). libretexts.orgnih.gov This effect decreases electron density in the sigma-bond framework of the benzene ring. libretexts.org Due to its small size, the steric effect of a fluorine atom in the meta-position is minimal, unlike in the ortho-position where it can cause significant steric repulsion with an adjacent substituent. acs.orgnih.gov

Thiomethyl Group : The -SCH₃ group is bulkier than the fluorine atom and its rotational flexibility is a key factor in determining the molecule's conformation. acs.orgacs.org The sulfur atom is less electronegative than oxygen, but it possesses lone pairs of electrons that can be donated to the π-system of the benzene ring, resulting in a resonance or conjugative effect. acs.orgacs.org This group is considered a π-electron donor. cdnsciencepub.com The inductive effect of the methyl group itself is a weak electron-donating (+I) effect. doubtnut.com The competition between the steric bulk of the -SCH₃ group and its electronic interactions with the ring and the fluorine atom is crucial in defining the stable structures of the molecule. acs.org

Through-Space and Substituent-Ring Interactions

Substituent-Ring Interactions : The primary interaction between the thiomethyl group and the benzene ring is π-orbital delocalization or conjugation. acs.orgacs.org This interaction stabilizes the planar geometry observed in the S₀ and D₀ states. nih.gov Studies on analogous molecules suggest that the strength of these substituent-ring interactions increases upon excitation and ionization, following the order S₀ < S₁ < D₀. researchgate.net In the D₀ state, this enhanced conjugation leads to a more pronounced quinoidal character in the benzene ring structure. acs.org

Through-Space Interactions : This refers to the direct interaction between the orbitals of the fluoro and thiomethyl substituents. nih.gov In the case of this compound, the meta-positioning of the substituents means this through-space interaction is less pronounced than it would be in an ortho-substituted isomer. However, this interaction, along with the inductive and resonance effects transmitted through the ring, contributes to the relative stabilities of the cis and trans rotamers. nih.gov The enhancement of through-space interactions between substituents during the photoionization process has been noted in similar molecules like 3-chlorothioanisole. acs.org

Synthetic Methodologies and Reactivity of 3 Fluorothioanisole

Advanced Synthetic Routes for Fluorothioanisole Derivatives

The synthesis of fluorinated thioethers like 3-Fluorothioanisole and its derivatives has evolved, with modern methods offering greater efficiency and control. These methods are crucial for accessing high-performance fluorinated poly(aryl thioethers) and other complex molecules. nih.gov

The formation of the C-S bond in thioethers is a fundamental transformation in organic chemistry, accounting for a significant portion of carbon-heteroatom bond formations in industrial applications. acsgcipr.org Traditional methods often rely on the reaction of a thiol with an electrophile. mdpi.com However, modern approaches seek to overcome the limitations associated with the use of volatile and malodorous thiols. mdpi.com

One advanced strategy involves the use of xanthates as thiol-free sulfurizing and alkylating reagents. This method is considered a greener approach as it utilizes odorless and stable potassium xanthates (ROCS₂K) to react with alkyl or aryl halides, avoiding the direct use of thiols. mdpi.com

Another modern technique is the organocatalyzed nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols. This approach allows for the rapid synthesis of fluorinated poly(aryl thioethers) at room temperature with low catalyst loadings. nih.gov The reaction mechanism is proposed to be a concerted SNAr process where the organocatalyst plays a dual-activation role. nih.gov

Furthermore, the synthesis of fluorinated thioethers can be achieved through copper-catalyzed reactions. For instance, a copper-CF₂H complex, generated in situ from copper thiocyanate (B1210189) and TMS-CF₂H, can convert organothiocyanates into difluoromethyl thioethers. nih.gov This method can be integrated into one-pot procedures, allowing for the late-stage introduction of the difluoromethylthio group into various molecules. nih.gov

Table 1: Comparison of Modern Thioether Synthesis Methods

| Method | Key Features | Advantages |

| Xanthate-based Synthesis | Utilizes odorless and stable xanthates as thiol surrogates. mdpi.com | Avoids the use of malodorous and air-sensitive thiols, making it a "greener" alternative. mdpi.com |

| Organocatalyzed SNAr | Employs silyl-protected dithiols and an organocatalyst. nih.gov | Proceeds rapidly at room temperature with low catalyst loadings, suitable for polymer synthesis. nih.gov |

| Copper-catalyzed Difluoromethylthiolation | Involves an in situ generated copper-CF₂H complex. nih.gov | Enables late-stage functionalization of widely available starting materials. nih.gov |

Selective halogenation is a critical tool for the functionalization of aromatic compounds like this compound. The presence of the fluorine atom and the methylthio group influences the regioselectivity of these reactions. Direct halogenation of phenols and related compounds often leads to a mixture of isomers and polyhalogenated products. scientificupdate.com

To achieve greater selectivity, particularly ortho-halogenation, catalytic methods have been developed. For instance, an ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent has been shown to be effective for the ortho-selective chlorination of phenols. scientificupdate.com The catalyst is believed to form an N-halo intermediate, and the choice of the counter-ion (e.g., chloride) can influence the site selectivity. scientificupdate.com

For bromination, reagents like N-bromosuccinimide (NBS) are commonly used. The selectivity of halogenation is also dependent on the halogen itself. Bromine radicals are less reactive and more selective than chlorine radicals, which are in turn more selective than fluorine radicals. This difference in reactivity allows for more controlled halogenation with bromine.

Modern Approaches to Thioether Formation

Role as a Building Block in Complex Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly through cross-coupling reactions and functional group transformations. The presence of both a halogen and a thioether group provides multiple sites for further chemical modification. vulcanchem.com

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. tcichemicals.comlibretexts.org This reaction is widely used in the synthesis of biaryl compounds, which are important structures in pharmaceuticals and advanced materials. beilstein-journals.org

Aryl halides, including fluorinated derivatives, are common substrates in Suzuki-Miyaura coupling. For example, 2-Bromo-5-fluorothioanisole can be coupled with arylboronic acids in the presence of a palladium catalyst and a base to produce biaryl derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgscielo.org.mx

Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings, especially with less reactive aryl chlorides. tcichemicals.com Furthermore, the development of stereoconvergent cross-coupling reactions has enabled the synthesis of chiral α-CF₃ thioethers, highlighting the importance of these reactions in accessing complex, enantioenriched molecules. researchgate.net

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst System | Product |

| 2-Bromo-5-fluorothioanisole and Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Fluoro-2-phenylthioanisole |

The thioether moiety in this compound can be readily transformed into other functional groups, expanding its synthetic utility. For instance, the sulfur atom can be oxidized to form sulfoxides or sulfones, which can alter the biological activity of the molecule. vulcanchem.com

Furthermore, the development of methods for the late-stage introduction of fluorinated groups is of significant interest. rsc.org For example, a Sandmeyer-type reaction can be used to convert aromatic and heteroaromatic diazonium salts into pentafluoroethyl thioethers using Me₄NSC₂F₅ and catalytic copper. rsc.org

Derivatization can also occur at other positions of the molecule. For example, enantioenriched organofluorine compounds produced from cross-coupling reactions can be further derivatized with high stereoselectivity through nucleophilic additions to a carbonyl group or through Baeyer-Villiger oxidation. acs.org

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Oxidative Transformations of the Thioanisole (B89551) Moiety

The oxidation of the thioether group in thioanisole and its derivatives is a key transformation that leads to the formation of sulfoxides and sulfones. organic-chemistry.orgresearchgate.net These oxidized products often exhibit different chemical and physical properties compared to the parent thioether.

A variety of oxidizing agents and catalytic systems have been developed for this purpose. Hydrogen peroxide is an environmentally friendly oxidant, and its efficiency can be enhanced by catalysts such as scandium triflate (Sc(OTf)₃). organic-chemistry.org This system allows for the mild and highly chemoselective mono-oxidation of alkyl-aryl sulfides to sulfoxides with minimal over-oxidation to the sulfone. organic-chemistry.org The reaction is compatible with a wide range of protecting groups. organic-chemistry.org

Other methods for thioether oxidation include the use of chromic acid for the oxidative radical coupling of thiols with hydroquinones, leading to quinonyl alkyl/aryl thioethers. rsc.org Additionally, kinetic studies have shown that hypochlorite (B82951) can oxidize thioethers to sulfoxides and sulfones at significantly faster rates than hydrogen peroxide under near-physiological conditions. acs.orgnih.gov

The selective oxidation of sulfides to either sulfoxides or sulfones can also be achieved using titanosilicate zeolite catalysts with hydrogen peroxide under organic solvent-free conditions. researchgate.net The choice of catalyst and reaction conditions allows for control over the oxidation state of the sulfur atom. researchgate.net

Table 3: Common Oxidizing Systems for Thioethers

| Oxidizing Agent/System | Product | Key Features |

| H₂O₂ / Sc(OTf)₃ | Sulfoxide (B87167) | Mild, highly chemoselective, minimizes over-oxidation. organic-chemistry.org |

| Hypochlorite (NaOCl) | Sulfoxide/Sulfone | Very fast reaction rates under near-physiological conditions. acs.orgnih.gov |

| H₂O₂ / Titanosilicate Zeolite | Sulfoxide or Sulfone | Selective oxidation achievable under solvent-free conditions. researchgate.net |

| Chromic Acid (H₂CrO₄) | Quinonyl thioether | One-pot oxidative radical C-H/S-H cross-coupling and oxidation. rsc.org |

Mechanisms of Sulfoxidation

The oxidation of this compound to its corresponding sulfoxide is a reaction of significant interest, primarily due to the importance of chiral sulfoxides in asymmetric synthesis. The mechanism of this transformation is nuanced and can proceed through several pathways, largely dependent on the nature of the oxidant and the catalyst employed. Two principal mechanisms are generally considered for the sulfoxidation of thioanisoles: direct oxygen atom transfer (OAT) and electron transfer (ET).

In the direct oxygen atom transfer (OAT) mechanism, an oxidant, often a high-valent metal-oxo species, transfers an oxygen atom directly to the sulfur atom of the thioether in a single step. This pathway is common in oxidations involving peroxy acids or certain metal-based catalysts. Computational studies on the sulfoxidation of para-substituted thioanisoles by nonheme iron(IV)-oxo complexes have provided detailed insights into this process. acs.org These studies show that the reaction proceeds via a transition state where the sulfur atom attacks the oxo group, leading directly to the sulfoxide product.

Alternatively, the reaction can proceed via an electron transfer (ET) mechanism. acs.org In this pathway, the thioether first donates an electron to the oxidant, forming a thioether radical cation. This radical cation then reacts with an oxygen source, which can be the reduced oxidant or another oxygen-donating species in the reaction mixture, to ultimately form the sulfoxide. The likelihood of an ET mechanism increases with the use of strong one-electron oxidants and for thioanisoles with electron-donating substituents that lower their oxidation potential. The presence of certain metal ions, such as Sc³⁺, has been shown to switch the mechanism from OAT to a metal ion-coupled electron transfer pathway, which can accelerate the reaction rate significantly. nih.gov

In the context of photooxygenation sensitized by molecules like 9,10-dicyanoanthracene (B74266) (DCA) or N-methylquinolinium (NMQ⁺), the sulfoxidation of thioanisole has been demonstrated to occur via an ET mechanism. acs.org This involves the formation of a sulfide (B99878) radical cation, which then leads to the sulfoxide. It is proposed that an intermediate thiadioxirane may be involved in these ET sulfoxidations. acs.org

For enzymatic and biomimetic systems, such as those involving cytochrome P450 or synthetic metalloporphyrins, the active oxidant is typically a high-valent iron-oxo species, often referred to as Compound I. nih.gov The reaction with thioanisoles is generally considered to be an OAT process, although the exact nature of the transition state—whether it has more OAT or ET character—can be influenced by the electronic properties of the thioanisole substrate. acs.org The fluorine atom in this compound acts as an electron-withdrawing group, which generally disfavors the initial electron transfer step, making the OAT pathway more likely in many catalytic systems.

Table 1: Proposed Intermediates in Different Sulfoxidation Mechanisms

| Mechanism Type | Key Oxidant/Catalyst Type | Key Intermediate(s) | Governing Factors |

|---|---|---|---|

| Direct Oxygen Atom Transfer (OAT) | Metal-oxo species (e.g., Fe(IV)=O), Peroxy acids | Transition state involving direct S-O bond formation | Nature of oxidant; Electron-poor substrates |

| Electron Transfer (ET) | Photochemical sensitizers, Strong one-electron oxidants | Thioether radical cation (Ar-S•+-CH3), Thiadioxirane | Oxidation potential of substrate; Presence of Lewis acids |

| Enzymatic / Biomimetic | Cytochrome P450, Metalloporphyrins | High-valent metal-oxo species (e.g., Compound I) | Enzyme active site architecture, Substrate binding |

Stereoselective Oxidation Pathways

The synthesis of enantiomerically pure sulfoxides from prochiral sulfides like this compound is a key challenge in asymmetric synthesis. Both chemical and biocatalytic methods have been developed to achieve stereoselective sulfoxidation.

Chemical Methods: Metal-catalyzed asymmetric oxidation is a prominent strategy for producing chiral sulfoxides. ucc.ie The most well-known of these is the Kagan-Sharpless oxidation, which utilizes a titanium complex modified with a chiral ligand, typically diethyl tartrate (DET). This system, using an oxidant like tert-butyl hydroperoxide (TBHP), has been successfully applied to the asymmetric oxidation of various aryl alkyl sulfides. ucc.ieacs.org For fluorinated aryl sulfides, cumene (B47948) hydroperoxide (CHP) has sometimes been found to be a more effective oxidant than TBHP, providing improved yields and enantioselectivity. acs.orgsci-hub.se The versatility of this approach allows for the synthesis of either sulfoxide enantiomer by selecting the appropriate enantiomer of the chiral ligand. Other chiral ligands, such as substituted BINOL and salen derivatives, have also been employed in titanium-catalyzed systems to achieve high enantioselectivity in sulfide oxidations. ucc.ie

Biocatalytic Methods: Biocatalysis offers a powerful and environmentally benign alternative for stereoselective sulfoxidation, often proceeding with exceptional levels of enantioselectivity under mild conditions. uq.edu.au Enzymes, particularly cytochrome P450 monooxygenases (P450s), are highly effective for this transformation. uq.edu.aunih.gov

Recombinant P450 enzymes expressed in host organisms like Escherichia coli have been engineered and screened for the asymmetric sulfoxidation of thioanisole derivatives. For instance, a P450 monooxygenase (P450SMO) from Rhodococcus sp. was shown to catalyze the sulfoxidation of several para-substituted thioanisoles, including 4-fluorothioanisole (B1305291), yielding the corresponding (S)-sulfoxides as the predominant products. nih.gov Similarly, the S244D mutant of the P450 enzyme CYP199A4 demonstrated high efficiency and enantioselectivity (90% ee) for the sulfoxidation of 4-fluorothioanisole, favoring the (S)-enantiomer. uq.edu.au

To overcome issues of substrate and product toxicity to the microbial cells, these biotransformations can be performed in biphasic systems, such as a buffer-ionic liquid system. ua.ptmdpi.com This approach was used for the sulfoxidation of 4-fluorothioanisole by E. coli cells co-expressing a P450 monooxygenase and a glucose dehydrogenase for cofactor regeneration, resulting in high R-enantioselectivity. ua.ptmdpi.com The use of different microbial strains and enzyme systems can provide access to either the (R)- or (S)-enantiomer of the target sulfoxide, highlighting the versatility of biocatalytic pathways.

Table 2: Examples of Stereoselective Sulfoxidation of Fluorinated Thioanisoles

| Substrate | Catalyst/Biocatalyst | Oxidant | Enantiomeric Excess (ee) | Major Enantiomer | Reference |

|---|---|---|---|---|---|

| 4-Fluorothioanisole | CYP199A4 S244D Mutant | NADPH/O2 | 90% | (S) | uq.edu.au |

| 4-Fluorothioanisole | P450SMO from Rhodococcus sp. | NADPH/O2 | High (not quantified) | (S) | nih.gov |

| 4-Fluorothioanisole | E. coli (P450pyrI83H-GDH) | Glucose/O2 | High (not quantified) | (R) | ua.ptmdpi.com |

| Aryl Benzyl Sulfides (Fluorinated) | Ti(O-iPr)4 / Chiral Ligand | CHP | up to >98% | Ligand-dependent | acs.org |

Catalytic Applications Involving 3 Fluorothioanisole

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. wikipedia.org This setup often allows for high selectivity and milder reaction conditions due to the well-defined nature of the active catalytic species.

Metal-Mediated Catalytic Reactions (e.g., Iron(III) Porphyrin Catalysis)

Metal complexes are widely employed as homogeneous catalysts for a variety of organic transformations. Iron(III) porphyrin complexes, in particular, have garnered significant attention as catalysts for oxidation reactions, acting as biomimetic models of cytochrome P450 enzymes. mdpi.comwku.edu These enzymes utilize an iron-porphyrin cofactor to perform a range of oxidative transformations in biological systems. wku.edu

Synthetic iron(III) porphyrins have demonstrated excellent activity and selectivity in the catalytic oxidation of organic sulfides to their corresponding sulfoxides. wku.edu Research into the oxidation of thioanisole (B89551) and its derivatives, including halogen-substituted variants like fluorothioanisole, has been a key area of study. wku.edu The catalytic cycle typically involves the formation of a high-valent iron-oxo species, which then acts as the active oxidant. The electronic and steric properties of the porphyrin ligand can be tuned to enhance catalyst stability and efficiency. For instance, fluorinated iron porphyrins show increased resistance to oxidative degradation. mdpi.com

The development of these catalytic systems aims to utilize environmentally benign oxidants, such as hydrogen peroxide or molecular oxygen, to achieve greener chemical processes. wku.edumdpi.com The table below summarizes the key aspects of these catalytic systems.

| Catalyst Type | Reaction | Key Features | Relevant Substrates |

|---|---|---|---|

| Iron(III) Porphyrins | Sulfoxidation | Biomimetic of Cytochrome P450; High selectivity. mdpi.comwku.edu | Thioanisole, 4-Fluorothioanisole (B1305291), 4-Chlorothioanisole. wku.edu |

| Iron(III) Corroles | Sulfoxidation | Structurally related to porphyrins; Show excellent activity. wku.edu | Organic sulfides. wku.edu |

| Ruthenium Porphyrins | Sulfoxidation, Epoxidation | Enhanced catalytic activity in visible light. wku.edu | Diphenyl sulfide (B99878), Styrene, Thioanisole. wku.edu |

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. nih.gov This field has expanded rapidly, with applications in asymmetric synthesis where chiral organocatalysts can induce high enantioselectivity. nih.gov

In the context of 3-fluorothioanisole, organocatalytic methods can be applied to various transformations. For instance, photocatalysis using organic dyes can initiate reactions involving fluorinated thioanisoles. units.it Fluorous organocatalysis, where a fluorous tag is attached to the catalyst, facilitates catalyst recovery through fluorous solid-phase extraction. This approach combines the benefits of homogeneous catalysis with simplified purification. nih.gov While specific examples detailing organocatalytic transformations of this compound are not extensively documented, the principles of organocatalysis are applicable. For example, chiral thiourea (B124793) or amine-based catalysts could be employed in reactions involving the functional groups of this compound or its derivatives.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids reacting on the surface of a solid catalyst. wikipedia.orgsavemyexams.com This approach is dominant in large-scale industrial chemical production, offering advantages such as easy separation of the catalyst from the product stream and enhanced catalyst stability and reusability. wikipedia.org

Surface-Assisted Reactions

The mechanism of heterogeneous catalysis involves a sequence of steps: diffusion of reactants to the catalyst surface, adsorption onto active sites, chemical reaction between adsorbed species, and finally, desorption of the products from the surface. savemyexams.comuva.nl The efficiency of the catalyst is often dependent on its surface area and the number of available active sites. semanticscholar.org

For reactions involving this compound, a solid catalyst could provide a surface for its activation. For instance, supported metal oxide catalysts like those based on rhenium or molybdenum are used in olefin metathesis, and similar principles apply to other transformations. princeton.edu A hybrid approach involves immobilizing homogeneous catalysts, like iron(III) porphyrins, onto solid supports such as metahalloysite. rsc.org This creates a heterogeneous catalyst that retains the high selectivity of its molecular counterpart while allowing for easy recovery and reuse, making it effective for the oxidation of various substrates. rsc.org

Phase-Transfer Catalysis in this compound Chemistry

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically an onium salt like a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed.

This methodology is particularly useful for the synthesis of aryl sulfides. For example, the reaction between an aryl halide (dissolved in an organic solvent) and an inorganic thiolate (dissolved in water) can be achieved using PTC. The catalyst forms a lipophilic ion pair with the thiolate anion, shuttling it into the organic phase where it can react with the aryl halide via nucleophilic aromatic substitution. acs.orgacs.org This approach avoids the need for harsh conditions or expensive polar aprotic solvents. acs.org Although direct studies on this compound using this specific synthetic route are not prominent, the principles are directly applicable to the synthesis of its derivatives or related compounds.

Biocatalytic Approaches for this compound Derivatives

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. frontiersin.orgmdpi.com This approach has become a valuable tool for synthesizing high-value chemicals, particularly chiral compounds for the pharmaceutical industry. mdpi.com

The asymmetric oxidation of prochiral sulfides to enantiomerically pure sulfoxides is a well-established application of biocatalysis. frontiersin.orgalmacgroup.com Several enzyme classes, including cytochrome P450 monooxygenases and flavin-containing monooxygenases, are effective for this transformation. Research has shown that derivatives such as 4-fluorothioanisole are excellent substrates for these enzymatic systems.

For example, a genetically engineered variant of cytochrome P450 (CYP199A4 S244D) can oxidize 4-fluorothioanisole to its corresponding sulfoxide (B87167) with high activity and an enantiomeric excess of 90%. uq.edu.au Similarly, whole E. coli cells co-expressing a P450 monooxygenase and a glucose dehydrogenase (for cofactor regeneration) have been used for the asymmetric sulfoxidation of 4-fluorothioanisole. ua.pt

Another strategy is the kinetic resolution of racemic sulfoxides using reductive enzymes. frontiersin.orgalmacgroup.com Methionine sulfoxide reductase A (MsrA) enzymes can selectively reduce one enantiomer of a racemic sulfoxide back to the sulfide, leaving the other enantiomer in high purity. semanticscholar.orgalmacgroup.com This has been successfully applied to a range of aryl methyl sulfoxides, including those with halogen substitutions. almacgroup.com

| Biocatalyst | Substrate | Reaction Type | Key Finding |

|---|---|---|---|

| CYP199A4 S244D Mutant | 4-Fluorothioanisole | Asymmetric Sulfoxidation | Product formed with 90% enantiomeric excess. uq.edu.au |

| E. coli (co-expressing P450pyrI83H-GDH) | 4-Fluorothioanisole | Asymmetric Sulfoxidation | Demonstrated effective sulfoxidation in an aqueous-ionic liquid biphasic system. ua.pt |

| Methionine Sulfoxide Reductase A (MsrA) | Racemic aryl sulfoxides | Kinetic Resolution | Tolerates halogen substitutions on the aromatic ring, yielding enantiopure (R)-sulfoxides. almacgroup.com |

Enzyme-Catalyzed Transformations (e.g., Cytochrome P450 Monooxygenases)

Enzymes, particularly monooxygenases, are powerful tools for the selective oxidation of prochiral sulfides to chiral sulfoxides. nih.govlibretexts.org Cytochrome P450 monooxygenases (P450s or CYPs), a superfamily of heme-containing enzymes, are especially significant in this field due to their ability to catalyze the regio- and stereospecific oxidation of a wide array of substrates. mdpi.comwikipedia.org The sulfoxidation of thioanisole derivatives is a key reaction catalyzed by these enzymes. mdpi.com

While specific studies on the P450-catalyzed oxidation of this compound are not extensively detailed in the literature, significant research on the closely related isomer, 4-fluorothioanisole, provides critical insights into the enzymatic behavior. A novel P450 monooxygenase, P450SMO, isolated from Rhodococcus sp., demonstrated significant sulfoxidation activity towards several para-substituted thioanisoles. nih.gov This enzyme, when expressed in Escherichia coli, showed a preference for producing (S)-sulfoxides. nih.gov Notably, 4-fluorothioanisole was found to be a substrate with relatively high activity for this enzyme system. nih.gov

Further research has focused on engineering P450 enzymes to enhance their catalytic properties. The S244D mutant of CYP199A4 from Rhodococcus sp. was investigated for its ability to oxidize a range of non-native benzene (B151609) derivatives. uq.edu.au This mutant successfully catalyzed the sulfoxidation of 4-fluorothioanisole, yielding the corresponding (S)-sulfoxide with a high enantiomeric excess of 90%. uq.edu.au The specific activity and efficiency of this biocatalytic transformation have been quantified, as detailed in the table below.

| Substrate | NADH Oxidation Rate (nmol/nmol-CYP/min) | Product Formation Rate (nmol/nmol-CYP/min) | Coupling Efficiency (%) | Enantiomeric Excess (ee %) | Favored Enantiomer |

|---|---|---|---|---|---|

| 4-Fluorothioanisole | 30 ± 2 | 11 ± 0.7 | 36 ± 3 | 90 | (S) |

To overcome challenges such as substrate toxicity and product inhibition in whole-cell biocatalysis, innovative reaction systems have been developed. One such approach involves using a biphasic system composed of an aqueous buffer and an ionic liquid (IL). ua.pt An engineered E. coli strain co-expressing a P450 monooxygenase and a glucose dehydrogenase for cofactor regeneration was used for the asymmetric sulfoxidation of substrates including 4-fluorothioanisole. ua.pt This aqueous-IL biphasic system was shown to enhance both the enantioselectivity and productivity of the sulfoxidation reaction by sequestering the inhibitory substrate and product in the IL phase. ua.pt

Asymmetric Catalysis in Thioanisole Derivatives

The primary significance of thioanisole derivatives like this compound in asymmetric catalysis lies in the application of their oxidation products. The enantiomerically pure chiral sulfoxides obtained from the asymmetric oxidation of prochiral sulfides are highly valuable compounds. libretexts.orgmdpi.com They serve as crucial chiral auxiliaries, intermediates, and ligands in a wide range of subsequent asymmetric syntheses. nih.govresearchgate.netrsc.org

The utility of these chiral sulfoxides stems from the stereogenic sulfur center, which can effectively induce chirality in synthetic transformations. For instance, chiral sulfoxide-containing ligands have been successfully employed in metal-catalyzed enantioselective reactions. A demonstrated application involved using a chiral sulfoxide, analogous to the derivatives of fluorothioanisole, as a ligand in a Palladium-catalyzed enantioselective substitution reaction, which resulted in the chiral product with a high enantiomeric ratio (98:2). nih.gov This highlights the potential of fluorinated chiral sulfoxides derived from substrates like this compound to act as powerful directing groups in transition metal catalysis.

The demand for these chiral sulfinyl compounds is consistently high across the chemical industry, particularly for the development of new synthetic reagents, functional materials, and pharmacologically active molecules. researchgate.netrsc.org Several marketed drugs, such as esomeprazole, feature a chiral sulfoxide as the active pharmacophore, underscoring the importance of developing efficient catalytic routes to these structures. nih.govresearchgate.net Therefore, the enzyme-catalyzed transformation of this compound is a critical first step in a value chain that leads to the creation of sophisticated, high-value chiral molecules for diverse applications.

Medicinal Chemistry Research Trajectories for Fluorinated Thioanisoles

Strategic Integration in Drug Discovery Programs

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry for enhancing the pharmacological profiles of drug candidates. 3-Fluorothioanisole, a key structural component, serves as a valuable building block in the generation of new molecular entities with potential therapeutic applications. cymitquimica.comontosight.ai The presence of the fluorine atom at the meta-position and the sulfur linkage offers unique electronic and conformational properties that medicinal chemists can exploit in drug design. cymitquimica.com

Design of Novel Chemotypes and Lead Compounds

A lead compound is a chemical structure that shows a property likely to be therapeutically useful and serves as the starting point for drug design. nih.gov The discovery of novel chemotypes and lead compounds is a critical first step in the drug discovery pipeline. This compound and its parent structure, the 3-fluorophenyl group, are integrated into complex molecular architectures to generate novel scaffolds with potential biological activity. ontosight.ai These building blocks are attractive because the fluorine atom can significantly influence the compound's metabolic stability, electronic properties, and binding affinity to biological targets. ontosight.ai

For instance, complex molecules incorporating the 3-fluorophenyl moiety attached to sulfur-containing heterocyclic systems have been synthesized and investigated for their therapeutic potential. ontosight.ai One such example is the compound 3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine , which has been explored for its potential anti-inflammatory and anticancer activities. Another complex derivative, 4-(((5R,7S)-1-(3-fluorophenyl)-3,7-dimethyl-2,2-dioxido-2-thia-1,3,8-triazaspiro[4.5]dec-8-yl)methyl)-2-isopropoxyphenol , represents a highly specialized organic compound with potential applications in medicinal chemistry due to its unique three-dimensional structure and the presence of the 3-fluorophenyl group. ontosight.ai These examples highlight the use of the 3-fluorophenyl scaffold in creating structurally diverse and complex molecules as potential starting points for drug discovery programs.

| Compound Name | Core Structure | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine | 3-Fluorophenyl sulfonylmorpholine | Anti-inflammatory, Anticancer | |

| 4-(((5R,7S)-1-(3-fluorophenyl)-3,7-dimethyl-2,2-dioxido-2-thia-1,3,8-triazaspiro[4.5]dec-8-yl)methyl)-2-isopropoxyphenol | 3-Fluorophenyl thia-triazaspiro-decanone dioxide | General Drug Discovery | ontosight.ai |

Optimization of Bioactive Molecules

Lead optimization is the process of refining a biologically active compound to improve its desired properties, such as potency and selectivity, while minimizing undesirable ones like toxicity. nih.govsubharti.org The introduction of fluorine is a common tactic in this phase. tandfonline.com The 3-fluorophenyl group, derived from starting materials like this compound, is often used to modulate the physicochemical properties of a lead compound. acs.org

A key objective during optimization is to enhance the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. nih.gov The strategic placement of a fluorine atom can block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of a molecule. tandfonline.com

An example of this strategy can be seen in the development of inhibitors for phosphodiesterase-4 (PDE4), a target for chronic obstructive pulmonary disease (COPD). During the optimization process of a series of 1,7-napthyridine inhibitors, solubility was a major challenge. Directed structural changes, including the incorporation of a 3-fluorophenyl group, led to the discovery of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid . This compound not only retained high potency but also had increased aqueous solubility and superior pharmacokinetic properties, leading to its selection as a clinical candidate. acs.org

Bioisosteric Replacement Strategies

Bioisosterism, the exchange of an atom or group with another that has broadly similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance a molecule's activity, alter its selectivity, or improve its pharmacokinetic profile. nih.gov

Fluorine as a Bioisostere for Oxygenated Functionality

Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group. While its size is intermediate between hydrogen and oxygen, its high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter a molecule's properties. tandfonline.com The replacement of a metabolically vulnerable C-H bond with a C-F bond can prevent unwanted oxidation. tandfonline.com

In some contexts, fluorinated groups can mimic the functionality of oxygen-containing groups. For example, researchers have successfully used 2,6-difluorophenols as lipophilic bioisosteres for carboxylic acids. tandfonline.com This strategy can increase a compound's ability to cross cellular membranes, such as the blood-brain barrier. tandfonline.com While not a direct replacement for an oxygen atom, the electronic influence of the fluorine in this compound modifies the properties of the sulfur atom and the aromatic ring, which can be considered a form of electronic bioisosterism that influences interactions with biological targets.

Development of Biologically Active Derivatives

This compound serves as a versatile starting material for the synthesis of various biologically active derivatives. cymitquimica.comontosight.ai The thioether moiety can be readily oxidized to produce the corresponding sulfoxide (B87167) and sulfone derivatives, which have different polarity, solubility, and hydrogen-bonding capabilities.

Research has described the synthesis of 3-Fluorophenyl Methyl Sulfoxide via the oxidation of 3-fluorophenyl methyl sulfide (B99878) (this compound). acs.org Sulfoxides are important in medicinal chemistry as they can act as chiral centers and hydrogen bond acceptors, potentially leading to enhanced or novel interactions with biological targets.

Furthermore, derivatives of fluorinated thioanisoles have shown promise in various therapeutic areas. For example, a related compound, 2-bromo-5-fluorothioanisole, has been investigated for its potential antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for new antibiotics. While this is a different isomer, it highlights the potential of the fluorothioanisole scaffold in generating compounds with significant biological activity. The development of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole derivatives from various fluorinated precursors has also yielded compounds with significant antimicrobial and antifungal activities. nih.govmdpi.comnih.gov The this compound scaffold is a prime candidate for incorporation into such heterocyclic systems to explore new therapeutic agents.

Investigation of Antimicrobial Potency

The introduction of fluorine into heterocyclic compounds is a key strategy in medicinal chemistry to enhance biological activity. Halogenated compounds, in general, often exhibit significant biological effects, and fluorinated thioanisoles are subjects of research for their potential as new antimicrobial agents. While extensive data on this compound is not widespread, research on analogous compounds like other halogenated thioanisoles and fluorinated heterocycles provides insight into their antimicrobial potential.

For instance, studies on 2-Bromo-5-fluorothioanisole have shown its efficacy against various bacterial strains, suggesting it could be a lead compound for developing new antibiotics. The mechanism is thought to involve the interaction of the halogen substituents with target molecules, where the fluorine atom influences the electronic properties of the aromatic ring, affecting its reactivity. Research into 3-halobenzo[b]thiophenes, which can be synthesized from 2-alkynyl thioanisoles, has also demonstrated antimicrobial activity. The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, for example, showed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. mdpi.com

The broader family of fluorinated compounds has shown promise. Fluorinated β-lactams have been found to exhibit antibacterial activity, which is absent in their non-fluorinated counterparts, suggesting the fluorine atom is crucial for their biological function. acs.org These compounds have been shown to act as β-lactamase inhibitors. acs.org

Table 1: Antimicrobial Activity of Selected Halogenated Thioanisole (B89551) Derivatives and Related Compounds

Research into Anticancer Activity Mechanisms

Fluorinated compounds are a significant area of interest in anticancer drug development. mdpi.com The inclusion of fluorine atoms can modulate a compound's lipophilicity, cell permeability, and metabolic stability, often enhancing its therapeutic effect. nih.gov While specific mechanism studies on this compound are limited, research on related fluorinated and thioether-containing molecules provides a framework for potential anticancer activities.

Compounds structurally similar to halogenated thioanisoles have been shown to inhibit the proliferation of cancer cells. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways critical for cancer cell survival. taylorfrancis.com For example, some fluorinated isatin (B1672199) derivatives induce the production of reactive oxygen species, which disrupts mitochondrial function and leads to apoptosis. researchgate.net Similarly, certain fluorinated ruthenium complexes have demonstrated the ability to induce nuclear and mitochondrial dysfunction, ultimately triggering cell death via the caspase 3/7 pathway. nih.gov

The anticancer activity of fluorinated compounds can be highly dependent on the number and position of the fluorine atoms. nih.govnih.gov Studies on various fluorinated heterocycles have shown a range of potencies against different human cancer cell lines. For example, a fluorinated indole (B1671886) derivative was found to be a potent and selective inhibitor against the A549 lung cancer cell line with an IC₅₀ value of 0.8 μM. nih.gov Another study on 2-Bromo-5-fluorothioanisole reported moderate cytotoxic effects on human cancer cell lines, with IC₅₀ values of 25 µM against breast cancer cells (MCF-7) and 30 µM against lung cancer cells (A549).

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Compounds

Computational Medicinal Chemistry Approaches

Computational medicinal chemistry has become an indispensable tool in modern drug discovery, offering techniques to design and analyze potential drug candidates. researchgate.net These computational methods are employed to understand molecular structures, predict intermolecular interactions, and model the behavior of ligands with their biological targets. researchgate.net Key methodologies include molecular mechanics, quantum chemistry, and hybrid methods that accelerate the process of identifying and optimizing lead compounds. researchgate.netgardp.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Drug design strategies are broadly categorized into Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of molecules that are already known to bind to the target. nih.gov By analyzing a series of active and inactive compounds, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, identify the key chemical features required for biological activity. nih.gov These models can then be used to design new molecules with improved properties. nih.gov

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are core components of computational drug discovery, particularly within the SBDD framework. longdom.org

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. longdom.org This method is significantly faster and more cost-effective than traditional high-throughput screening. longdom.org By applying various filters, including drug-like properties and pharmacophore models, virtual screening can narrow down vast compound databases to a manageable number of promising candidates for further experimental testing.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a target to form a stable complex. It is a crucial tool for predicting the binding conformation and affinity of a small molecule to its target's binding site. The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding energy. longdom.org This allows researchers to prioritize compounds for synthesis and biological evaluation, thereby accelerating the lead optimization process.

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms

Advancements in Spectroscopic and Computational Methods for Thioanisole (B89551) Characterization

The precise characterization of molecular structure and dynamics is fundamental to understanding and predicting the properties of compounds like 3-Fluorothioanisole. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and high-level computational methods.

Recent studies on this compound (3FTA) have already demonstrated the power of combining one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy with theoretical calculations. researchgate.netchemscene.comchemdad.comacs.orgacs.org These investigations have revealed that this compound coexists as stable cis- and trans-rotamers in its ground and cationic ground states, with the cis-rotamer being slightly more stable. researchgate.netchemscene.comchemdad.comacs.org Theoretical calculations have further predicted a stable gauche-structure in the first electronic excited state (S₁). researchgate.netchemscene.comchemdad.com

Future advancements are expected to provide even more detailed insights. The development of new NMR spectroscopic techniques, such as advanced nuclear Overhauser effect (NOE) spectroscopy and the analysis of scalar couplings, will offer more precise determination of conformational preferences in solution. cdnsciencepub.comcdnsciencepub.commdpi.com Concurrently, progress in computational chemistry, including more accurate and efficient density functional theory (DFT) methods and ab initio calculations, will enable the precise prediction of spectroscopic parameters, rotational barriers, and electronic properties. acs.orgcdnsciencepub.comcdnsciencepub.com The integration of these methods will be crucial for resolving subtle structural features and understanding the non-covalent interactions that govern the conformational landscape of fluorinated thioanisoles. cdnsciencepub.comcdnsciencepub.com

Table 1: Spectroscopic and Computational Data for this compound Rotamers researchgate.netchemscene.comchemdad.com

| Property | cis-3-Fluorothioanisole | trans-3-Fluorothioanisole |

| Electronic Excitation Energy (S₀ → S₁) | 34,820 ± 3 cm⁻¹ | 35,047 ± 3 cm⁻¹ |

| Adiabatic Ionization Energy | 65,468 ± 5 cm⁻¹ | 65,644 ± 5 cm⁻¹ |

| Relative Stability in S₀ and D₀ states | More stable | Less stable |

Novel Synthetic Methodologies for Precision Fluorination

The development of efficient and selective methods for the introduction of fluorine atoms into aromatic rings is a cornerstone of organofluorine chemistry. While established methods exist for the synthesis of fluorinated thioanisoles, future research will focus on developing more precise, sustainable, and versatile synthetic strategies. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

One emerging paradigm is the use of late-stage fluorination techniques, which allow for the introduction of fluorine at a late step in a synthetic sequence. This approach is particularly valuable in medicinal chemistry for the rapid generation of fluorinated analogues of complex molecules. Both nucleophilic and electrophilic fluorination methods are continuously being refined. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

In nucleophilic fluorination, advancements are expected in the development of new fluoride (B91410) sources and catalysts that can operate under milder conditions and with greater functional group tolerance. For electrophilic fluorination, the design of novel, more reactive, and selective electrophilic fluorinating agents will be a key area of research. The synthesis of this compound can be envisioned through the methylation of 3-fluorothiophenol, which in turn can be prepared from precursors like 3-fluoroaniline. cdnsciencepub.com Future methodologies may offer more direct routes with higher efficiency and selectivity.

Innovative Catalytic Systems for Sustainable Transformations

The principles of green chemistry are increasingly influencing the design of chemical processes. For the transformations of this compound and its derivatives, the development of innovative and sustainable catalytic systems is a major research frontier. This includes the catalytic oxidation of the thioether moiety to sulfoxides and sulfones, which are important functional groups in medicinal and materials chemistry. Future research will focus on replacing stoichiometric oxidants with catalytic systems that utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide. wku.edumdpi.com

Furthermore, catalytic cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. core.ac.uk The development of new catalysts based on abundant and non-toxic metals will be a key objective. These catalysts will enable the use of this compound as a building block in a wider range of chemical transformations, facilitating the synthesis of complex molecules in a more sustainable manner. The C-F and C-S bonds in this compound also present opportunities for activation and functionalization through innovative catalytic approaches.

Expanding the Medicinal Chemistry Landscape of Fluorinated Thioanisoles

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. nih.govguidechem.comfrontiersin.org While the biological activities of this compound itself are not extensively documented, its structural motifs are present in various biologically active compounds.

Future research in this area will involve the synthesis and biological evaluation of a diverse range of this compound derivatives. These studies will likely explore their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govacs.orgnih.govmdpi.combiochempeg.com For instance, derivatives of brominated thioanisoles have shown potential in inhibiting cancer cell proliferation by inducing apoptosis. The trifluoromethyl group, a common fluorinated moiety, is found in numerous antibacterial compounds. nih.gov The exploration of this compound as a scaffold in drug discovery could lead to the identification of novel therapeutic agents. guidechem.com The unique electronic properties conferred by the fluorine and sulfur atoms can be exploited to design molecules with specific interactions with biological targets.

Integration with Materials Science and Nanotechnology Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive for applications in materials science and nanotechnology. chemscene.comwiseguyreports.comarchivemarketresearch.comalfa-chemistry.comuni-mainz.despecificpolymers.com this compound can serve as a valuable monomer or building block for the synthesis of advanced functional materials. chemscene.comalfa-chemistry.comspecificpolymers.com

In polymer science, the incorporation of this compound into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, hydrophobicity, and specific optical or electronic characteristics. alfa-chemistry.comspecificpolymers.com These fluorinated polymers could find applications in high-performance coatings, membranes, and electronic devices. alfa-chemistry.comspecificpolymers.com

In the realm of nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles, creating novel nanomaterials with specific surface properties and functionalities. The ability to control the surface chemistry of nanoparticles is crucial for their application in areas such as catalysis, sensing, and biomedical imaging. The integration of this compound into materials science and nanotechnology research is an emerging paradigm that holds significant promise for the development of next-generation materials and devices.

Q & A

Q. How can researchers design mixed-method studies to evaluate this compound’s role in supramolecular interactions (e.g., host-guest systems)?

- Methodology: Combine NMR titration (binding constants) with molecular dynamics simulations to assess non-covalent interactions (e.g., -stacking, dipole-dipole). Use SC-XRD to resolve structural motifs .

Methodological Frameworks

- Feasibility & Novelty : Apply FINER criteria to ensure questions are novel (e.g., unexplored solvent effects) and feasible within institutional resources .